7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
Overview
Description
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is a complex organic compound characterized by its bromine, ethyl, oxo, and cyano functional groups. This compound belongs to the thieno[3,2-c]pyridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with cyanoacetamide under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thieno[3,2-c]pyridine core to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Amines from reduction reactions.
Various substituted thieno[3,2-c]pyridines from substitution reactions.
Scientific Research Applications
Chemistry and Biology: 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in medicinal chemistry for developing new drugs.
Medicine: Research has shown potential applications in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it an important component in various industrial processes.
Mechanism of Action
The mechanism by which 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxamide
Uniqueness: 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile stands out due to its bromine atom, which provides unique reactivity compared to its non-brominated counterparts. This bromine atom allows for further functionalization and enhances its utility in various chemical reactions.
Properties
IUPAC Name |
7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c1-2-13-5-8(11)9-7(10(13)14)3-6(4-12)15-9/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBUKBRVDSYNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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